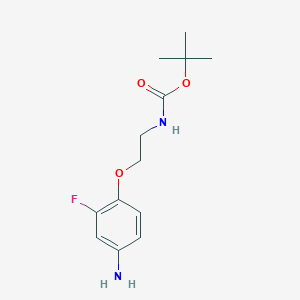
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H19FN2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a fluorophenoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-amino-2-fluorophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxyethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-(4-fluorophenoxy)ethyl)carbamate
- tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate
- tert-Butyl (2-(4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-amino-2-fluorophenoxy)ethyl)carbamate is unique due to the presence of both an amino group and a fluorine atom on the phenoxyethyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H19FN2O3 |
|---|---|
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-amino-2-fluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7,15H2,1-3H3,(H,16,17) |
Clé InChI |
MRRLMDQSPJDNNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


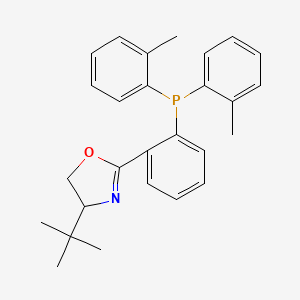


![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
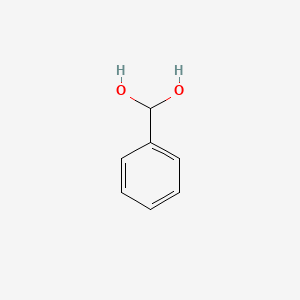


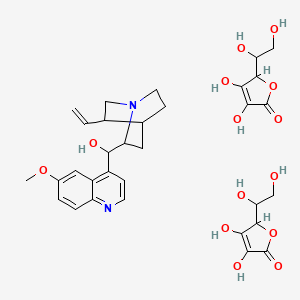

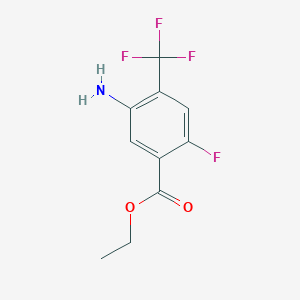
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)


